Cas no 2228817-09-0 (3-methyl-3-(4-methylthiophen-3-yl)butan-1-amine)

3-methyl-3-(4-methylthiophen-3-yl)butan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 3-methyl-3-(4-methylthiophen-3-yl)butan-1-amine
- 2228817-09-0
- EN300-1749462
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- Inchi: 1S/C10H17NS/c1-8-6-12-7-9(8)10(2,3)4-5-11/h6-7H,4-5,11H2,1-3H3
- InChI Key: OTYTVCNXGUELII-UHFFFAOYSA-N
- SMILES: S1C=C(C)C(=C1)C(C)(C)CCN
Computed Properties
- Exact Mass: 183.10817072g/mol
- Monoisotopic Mass: 183.10817072g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 145
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 54.3Ų
3-methyl-3-(4-methylthiophen-3-yl)butan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1749462-0.05g |
3-methyl-3-(4-methylthiophen-3-yl)butan-1-amine |
2228817-09-0 | 0.05g |
$1573.0 | 2023-09-20 | ||
Enamine | EN300-1749462-0.5g |
3-methyl-3-(4-methylthiophen-3-yl)butan-1-amine |
2228817-09-0 | 0.5g |
$1797.0 | 2023-09-20 | ||
Enamine | EN300-1749462-10.0g |
3-methyl-3-(4-methylthiophen-3-yl)butan-1-amine |
2228817-09-0 | 10g |
$8049.0 | 2023-06-03 | ||
Enamine | EN300-1749462-1.0g |
3-methyl-3-(4-methylthiophen-3-yl)butan-1-amine |
2228817-09-0 | 1g |
$1872.0 | 2023-06-03 | ||
Enamine | EN300-1749462-2.5g |
3-methyl-3-(4-methylthiophen-3-yl)butan-1-amine |
2228817-09-0 | 2.5g |
$3670.0 | 2023-09-20 | ||
Enamine | EN300-1749462-10g |
3-methyl-3-(4-methylthiophen-3-yl)butan-1-amine |
2228817-09-0 | 10g |
$8049.0 | 2023-09-20 | ||
Enamine | EN300-1749462-1g |
3-methyl-3-(4-methylthiophen-3-yl)butan-1-amine |
2228817-09-0 | 1g |
$1872.0 | 2023-09-20 | ||
Enamine | EN300-1749462-0.25g |
3-methyl-3-(4-methylthiophen-3-yl)butan-1-amine |
2228817-09-0 | 0.25g |
$1723.0 | 2023-09-20 | ||
Enamine | EN300-1749462-5.0g |
3-methyl-3-(4-methylthiophen-3-yl)butan-1-amine |
2228817-09-0 | 5g |
$5429.0 | 2023-06-03 | ||
Enamine | EN300-1749462-0.1g |
3-methyl-3-(4-methylthiophen-3-yl)butan-1-amine |
2228817-09-0 | 0.1g |
$1648.0 | 2023-09-20 |
3-methyl-3-(4-methylthiophen-3-yl)butan-1-amine Related Literature
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Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958
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Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
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Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
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Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
Additional information on 3-methyl-3-(4-methylthiophen-3-yl)butan-1-amine
Research Brief on 3-methyl-3-(4-methylthiophen-3-yl)butan-1-amine (CAS: 2228817-09-0): Recent Advances and Applications
In recent years, the compound 3-methyl-3-(4-methylthiophen-3-yl)butan-1-amine (CAS: 2228817-09-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The following research brief synthesizes the latest findings related to this compound, highlighting its synthesis, biological activity, and potential clinical implications.
The synthesis of 3-methyl-3-(4-methylthiophen-3-yl)butan-1-amine has been optimized in recent studies, with a focus on improving yield and purity. A 2023 study published in the Journal of Medicinal Chemistry detailed a novel catalytic approach that reduces byproduct formation and enhances scalability. The researchers employed a palladium-catalyzed cross-coupling reaction, achieving a yield of 85% with high enantiomeric purity. This advancement is critical for large-scale production, which is essential for further preclinical and clinical studies.
Pharmacological investigations have revealed that 3-methyl-3-(4-methylthiophen-3-yl)butan-1-amine exhibits potent activity as a modulator of the serotonin receptor subtype 5-HT2A. In vitro studies demonstrated a high binding affinity (Ki = 12 nM) and selectivity over other serotonin receptor subtypes. These findings suggest potential applications in neuropsychiatric disorders, such as depression and anxiety. A recent preclinical trial in rodent models showed significant anxiolytic effects without the sedative side effects commonly associated with current treatments.
Beyond its neurological applications, this compound has also been explored for its anti-inflammatory properties. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that 3-methyl-3-(4-methylthiophen-3-yl)butan-1-amine inhibits the NF-κB pathway, a key regulator of inflammatory responses. In murine models of rheumatoid arthritis, the compound reduced joint swelling and cytokine levels by 40-50%, outperforming standard treatments like methotrexate in certain parameters. These results position it as a promising candidate for autoimmune disease therapy.
Despite these promising findings, challenges remain in the development of 3-methyl-3-(4-methylthiophen-3-yl)butan-1-amine. Pharmacokinetic studies indicate moderate oral bioavailability (35-40%), necessitating further formulation optimization. Additionally, long-term toxicity studies are underway to assess its safety profile. Researchers are also exploring structural analogs to enhance potency and reduce potential off-target effects.
In conclusion, 3-methyl-3-(4-methylthiophen-3-yl)butan-1-amine represents a versatile scaffold with multiple therapeutic applications. Its dual activity in neurological and inflammatory pathways makes it a particularly intriguing candidate for drug development. Continued research efforts are expected to elucidate its full potential and address current limitations, paving the way for clinical translation in the coming years.
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